molecular formula C12H19NO B12543042 3-tert-Butoxy-N,N-dimethylaniline CAS No. 142067-62-7

3-tert-Butoxy-N,N-dimethylaniline

Cat. No.: B12543042
CAS No.: 142067-62-7
M. Wt: 193.28 g/mol
InChI Key: RHXJDGNEUKBRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butoxy-N,N-dimethylaniline (IUPAC name: N,N-dimethyl-3-(tert-butoxy)aniline) is an aromatic amine derivative featuring a tert-butoxy (–O–C(CH₃)₃) substituent at the 3-position of the benzene ring and dimethylamino (–N(CH₃)₂) groups. This compound combines a bulky, electron-donating tert-butoxy group with the electron-rich N,N-dimethylaniline backbone.

Properties

CAS No.

142067-62-7

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C12H19NO/c1-12(2,3)14-11-8-6-7-10(9-11)13(4)5/h6-9H,1-5H3

InChI Key

RHXJDGNEUKBRKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3,5-dimethylaniline with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of 3-tert-Butoxy-N,N-dimethylaniline can be achieved through continuous flow processes. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and partially reduced intermediates.

    Substitution: Nitro, sulfo, and halo derivatives of the original compound.

Scientific Research Applications

3-tert-Butoxy-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-Butoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The tert-butoxy group and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and π-π interactions, influencing its behavior in various chemical and biological systems.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The electronic and steric effects of substituents on the N,N-dimethylaniline scaffold significantly influence reactivity. Key analogs include:

Compound Substituent (Position) Electronic Effect Molecular Weight (g/mol) Key Properties/Reactivity
3-tert-Butoxy-N,N-dimethylaniline tert-Butoxy (3) Strongly electron-donating, bulky ~207.3 (estimated) High steric hindrance; potential for regioselective reactions.
3-Fluoro-N,N-dimethylaniline Fluoro (3) Electron-withdrawing (-I) 153.17 Reduced electron density at aromatic ring; altered NMR chemical shifts.
3-Bromo-N,N-dimethylaniline Bromo (3) Electron-withdrawing (-I, +R) 200.08 Reactivity in cross-coupling reactions (e.g., Suzuki).
3-Methoxy-N,N-dimethylaniline Methoxy (3) Electron-donating (+M) 151.21 Enhanced para-directing effects; UV absorption at ~298 nm.
4-Fluoro-N,N-dimethylaniline Fluoro (4) Electron-withdrawing (-I) 153.17 Used in substitution reactions for drug synthesis.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance the electron density of the aromatic ring, favoring electrophilic substitution at the para position. In contrast, electron-withdrawing groups (e.g., bromo) reduce ring electron density, directing reactions to meta positions .

Reactivity in Catalytic Reactions

  • Pd-Catalyzed Formylation: 4-Bromo-N,N-dimethylaniline (electron-donating dimethylamino group) showed comparable reactivity to 4-bromoanisole in Pd-catalyzed formylation, yielding 53% aldehyde product . However, 3-substituted analogs like 3-bromo-N,N-dimethylaniline may exhibit reduced reactivity due to steric or electronic factors.
  • N-Oxidation: N,N-dimethylaniline derivatives undergo N-oxidation catalyzed by flavin-containing enzymes (e.g., in Trypanosoma cruzi), with a pH optimum of 8.0 and Km = 56 µM . Substituents like tert-butoxy may alter substrate binding or oxidation rates.

Spectroscopic and Computational Insights

  • NMR Chemical Shifts : DFT studies on 3-fluoro-N,N-dimethylaniline revealed distinct ¹³C NMR shifts due to fluorine’s electronegativity, with calculated shifts aligning with experimental data . Similar computational models could predict shifts for the tert-butoxy analog.
  • The tert-butoxy group’s electron-donating nature would likely increase the compound’s overall softness and reduce electrophilicity compared to bromo or fluoro analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.